Malt1-IN-5
Description
Properties
Molecular Formula |
C17H17ClF2N6O3 |
|---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
1-[5-chloro-6-(difluoromethoxy)-3-pyridinyl]-3-[8-[(1R)-1-methoxyethyl]-2-methylimidazo[1,2-b]pyridazin-7-yl]urea |
InChI |
InChI=1S/C17H17ClF2N6O3/c1-8-7-26-14(23-8)13(9(2)28-3)12(6-22-26)25-17(27)24-10-4-11(18)15(21-5-10)29-16(19)20/h4-7,9,16H,1-3H3,(H2,24,25,27)/t9-/m1/s1 |
InChI Key |
YASXOENRCPGYQB-SECBINFHSA-N |
Isomeric SMILES |
CC1=CN2C(=N1)C(=C(C=N2)NC(=O)NC3=CC(=C(N=C3)OC(F)F)Cl)[C@@H](C)OC |
Canonical SMILES |
CC1=CN2C(=N1)C(=C(C=N2)NC(=O)NC3=CC(=C(N=C3)OC(F)F)Cl)C(C)OC |
Origin of Product |
United States |
Preparation Methods
Chemical Identity
| Parameter | Value |
|---|---|
| Chemical Name | 1-[5-chloro-6-(difluoromethoxy)pyridin-3-yl]-3-[8-[(1R)-1-methoxyethyl]-2-methylimidazo[1,2-b]pyridazin-7-yl]urea |
| Molecular Formula | C₁₇H₁₇ClF₂N₆O₃ |
| Molecular Weight | 426.81 |
| Exact Mass | 426.101 |
| CAS Number | 2434602-73-8 |
| Related CAS | (S)-MALT1-IN-5; 2434602-25-0 |
Physicochemical Properties
| Property | Value |
|---|---|
| Physical Appearance | Solid at room temperature |
| LogP | 2.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 6 |
| Heavy Atom Count | 29 |
| Complexity | 565 |
| Defined Atom Stereocenter Count | 1 |
Preparation of Stock Solutions
The preparation of accurate stock solutions is critical for experimental reproducibility when working with this compound.
Solvent Selection
Based on the physicochemical properties of this compound, dimethyl sulfoxide (DMSO) is the preferred solvent for preparing stock solutions for experimental use. The relatively high LogP value (2.2) of this compound indicates moderate lipophilicity, making DMSO an appropriate choice.
Stock Solution Preparation Protocol
- Determine the desired final concentration of the stock solution
- Calculate the required amount of this compound powder
- Weigh the calculated amount using an analytical balance
- Add the appropriate volume of DMSO
- Vortex thoroughly until completely dissolved
- Aliquot into single-use volumes to prevent freeze-thaw cycles
- Store properly according to stability requirements
Stock Solution Concentration Table
The following table provides guidelines for preparing this compound stock solutions at various concentrations:
| Desired Concentration | Amount of this compound | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 2.3430 mL DMSO | 11.7148 mL DMSO | 23.4296 mL DMSO |
| 5 mM | 0.4686 mL DMSO | 2.3430 mL DMSO | 4.6859 mL DMSO |
| 10 mM | 0.2343 mL DMSO | 1.1715 mL DMSO | 2.3430 mL DMSO |
In Vitro Formulation Methods
For cell-based assays and other in vitro applications, proper formulation of this compound is essential to ensure solubility while minimizing cytotoxicity from the vehicle.
Dilution Protocol for Cell-Based Assays
When preparing this compound for cell culture experiments, it is critical to maintain the final DMSO concentration below 0.5% to avoid DMSO-mediated effects on cell viability. The following protocol is recommended:
- Prepare a stock solution in 100% DMSO at 100-200× the desired final concentration
- Dilute the stock in serum-free medium to create a 2× working solution
- Add equal volumes of the 2× working solution to the cell culture to achieve the desired final concentration
This method has been employed in various studies investigating MALT1 inhibitors in cell-based systems, including EdU incorporation assays and caspase activity measurements.
In Vivo Formulation Methods
The preparation of this compound for animal studies requires careful consideration of solubility, bioavailability, and vehicle toxicity.
Injectable Formulation Options
Three primary formulation approaches are recommended for in vivo administration of this compound:
| Formulation | Composition | Preparation Method | Application |
|---|---|---|---|
| Formulation 1 | DMSO : Tween 80 : Saline (10:5:85) | 1. Dissolve in DMSO 2. Add Tween 80 3. Add saline |
IV, IP, SC injection |
| Formulation 2 | DMSO : PEG300 : Tween 80 : Saline (10:40:5:45) | 1. Dissolve in DMSO 2. Add PEG300 3. Add Tween 80 4. Add saline |
IV, IP injection |
| Formulation 3 | DMSO : Corn oil (10:90) | 1. Dissolve in DMSO 2. Add corn oil |
Oral, IP administration |
Detailed Preparation Example
For preparing 1 mL of a 2.5 mg/mL this compound solution using Formulation 3:
- Prepare a 25 mg/mL stock solution in DMSO
- Take 100 μL of the DMSO stock solution
- Add 900 μL of corn oil
- Mix thoroughly by vortexing until a clear or uniform suspension is formed
- The resulting solution (2.5 mg/mL) is ready for animal administration
This method has been successfully employed for the delivery of similar compounds in experimental models.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is essential for experimental reliability. Several analytical techniques have been applied to MALT1 inhibitors that are applicable to this compound.
Spectroscopic Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for confirming the structural identity of this compound:
- ¹H NMR to verify hydrogen environments
- ¹³C NMR to confirm carbon framework
- ¹⁹F NMR to analyze the difluoromethoxy group
- 2D experiments (COSY, HSQC) for complete structural assignment
Mass spectrometry can further confirm the molecular weight and fragmentation pattern of this compound, with expected molecular ion peaks at m/z 426.101.
Assessing Compound Activity
After preparation, it is essential to verify that this compound retains its inhibitory activity against MALT1.
In Vitro Activity Assays
Several methodologies can be employed to assess the activity of prepared this compound:
GloSensor Assay : This assay utilizes a custom-designed pGloSensor plasmid with two luciferase domains linked by the MALT1 proteolytic substrate sequence of RelB. Cleavage of the linker by MALT1 causes conformational changes that increase luciferase activity. Inhibition by this compound reduces this signal.
Fluorogenic Substrate Assay : Using substrates like Ac-LRSR-AMC (acetyl-leucine-arginine-serine-arginine-7-amino-4-methylcoumarin), which release fluorescent AMC upon cleavage by MALT1. The inhibitory activity of this compound can be quantified by measuring reduction in fluorescence.
Chemical Reactions Analysis
Types of Reactions
Malt1-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Malt1-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MALT1 in various signaling pathways.
Biology: Investigated for its effects on immune cell function and its potential to modulate immune responses.
Medicine: Explored as a potential therapeutic agent for treating autoimmune diseases and certain types of cancers, particularly B-cell lymphomas.
Industry: Used in the development of new drugs targeting the NF-κB signaling pathway
Mechanism of Action
Malt1-IN-5 exerts its effects by inhibiting the protease activity of MALT1. This inhibition prevents the cleavage of key substrates involved in the activation of the NF-κB signaling pathway. As a result, the downstream signaling events that promote cell proliferation and survival are disrupted. The molecular targets of this compound include the MALT1 protein itself and various components of the NF-κB signaling pathway .
Comparison with Similar Compounds
Table 1: Comparison of MALT1 Inhibitors
Key Findings:
Mechanistic Differences: this compound and Safimaltib directly inhibit MALT1’s protease domain, blocking cleavage of substrates like BCL-10 and A20 . MLT-985 covalently modifies MALT1’s active site, offering prolonged suppression compared to reversible inhibitors like MALT1-IN-3 .
Selectivity and Toxicity :
- Safimaltib demonstrates superior oral bioavailability and tolerability in animal models, positioning it as a clinical frontrunner .
- This compound’s selectivity profile minimizes off-target effects on related proteases (e.g., caspases), a challenge observed with earlier inhibitors like Z-VRPR-FMK .
Structural Insights: While this compound and MALAT1-IN-5 (CAS 827327-28-6) share structural motifs, their targets differ fundamentally: MALT1 is a protease, whereas MALAT1 is a non-coding RNA . This distinction underscores the importance of target validation in inhibitor design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
